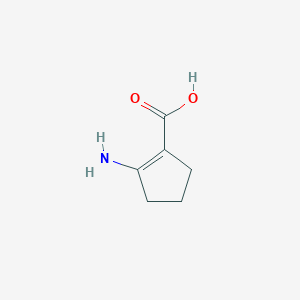

2-Aminocyclopent-1-enecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminocyclopent-1-enecarboxylic acid is a cyclic amino acid that has garnered significant interest in the scientific community due to its unique chemical structure and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Aminocyclopent-1-enecarboxylic acid can be achieved through several synthetic routes. One common method involves the selective hydrolysis of diastereomeric esters in the presence of an enzyme. This process yields an enantiomerically enriched product, substantially free of the corresponding cis isomer . Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-Aminocyclopent-1-enecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into saturated cyclic amino acids.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, carboxylic acids, and substituted amino acids. These products can be further utilized in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

2-Aminocyclopent-1-enecarboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: This compound is studied for its role in modulating biological pathways and its potential as a neurotransmitter analog.

Medicine: It has potential therapeutic applications, including the development of drugs targeting neurological disorders and as a precursor for the synthesis of pharmacologically active compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Mecanismo De Acción

The mechanism of action of 2-Aminocyclopent-1-enecarboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an agonist or antagonist at various receptor sites, including GABA receptors. By binding to these receptors, it modulates the activity of neurotransmitters, leading to changes in neuronal signaling and function .

Comparación Con Compuestos Similares

2-Aminocyclopent-1-enecarboxylic acid can be compared with other similar compounds, such as:

4-Aminocyclopent-1-enecarboxylic acid: This compound shares a similar structure but differs in the position of the amino group.

3-Aminocyclopent-1-enecarboxylic acid: Another structural isomer with the amino group at a different position.

Cyclopentane derivatives: These include cis-3-aminocyclopentanecarboxylic acid and trans-3-aminocyclopentanecarboxylic acid, which are potent agonists at GABA receptors

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Actividad Biológica

2-Aminocyclopent-1-enecarboxylic acid (ACPC) is a bicyclic amino acid derivative that has garnered interest in various fields of biological and medicinal chemistry. Its structural characteristics allow it to interact with neurotransmitter systems, particularly through its modulation of GABAergic pathways. This article reviews the biological activity of ACPC, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

ACPC primarily targets the GABA receptors , specifically the GABAA and GABAC subtypes. It functions as an antagonist, inhibiting the action of GABA, which is the main inhibitory neurotransmitter in the central nervous system. By blocking GABA's inhibitory effects, ACPC can lead to an increase in neuronal excitability, which may have significant implications for neurological function and disorders.

Target Receptors

- GABAA Receptors : Involved in fast synaptic transmission in the brain.

- GABAC Receptors : Modulate visual processing and have a role in retinal signaling.

Biochemical Pathways

The action of ACPC disrupts normal GABAergic signaling, leading to altered neuronal activity. This modulation can affect various biochemical pathways:

- Increased Neuronal Excitation : Due to reduced inhibitory signaling from GABA.

- Potential Neuroprotective Effects : By modulating excitatory neurotransmission, ACPC may help in conditions where increased neuronal activity is beneficial .

Antagonistic Activity

A study highlighted that ACPC derivatives exhibit interesting antagonist activity at GABAA receptors, particularly at the alpha(1)beta(2)gamma(2L) subtype. This property suggests potential applications in developing drugs for conditions characterized by excessive GABAergic tone .

Comparative Studies

Comparative analyses with other cyclopentane derivatives reveal that while ACPC shares structural similarities with compounds like 4-aminocyclopent-1-enecarboxylic acid, it possesses unique biological properties due to its specific configuration. For instance, 4-aminocyclopent-1-enecarboxylic acid has been shown to have different receptor affinities and biological activities .

Applications in Medicine

ACPC's ability to modulate GABAergic activity positions it as a candidate for therapeutic interventions:

- Neurological Disorders : Its antagonistic properties could be harnessed for conditions such as epilepsy or anxiety disorders where GABAergic inhibition is excessive.

- Drug Development : As a precursor for synthesizing pharmacologically active compounds, ACPC can play a crucial role in creating new medications targeting neurotransmitter systems .

ACPC is involved in various chemical reactions that enhance its utility in organic synthesis:

- Oxidation : Can yield ketones or carboxylic acids.

- Reduction : Converts ACPC into saturated cyclic amino acids.

- Substitution Reactions : The amino group can be replaced by other functional groups under nucleophilic conditions.

Propiedades

IUPAC Name |

2-aminocyclopentene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEENBFOXBSLDSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593805 |

Source

|

| Record name | 2-Aminocyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773099-73-3 |

Source

|

| Record name | 2-Aminocyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.